molecular formula C20H21ClN2O6S B3535139 4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine

Cat. No.: B3535139
M. Wt: 452.9 g/mol
InChI Key: ZZINRMOBBDTHSS-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonyl group attached to a chlorophenyl group, and a trimethoxyphenyl group. These groups could potentially give the compound a variety of interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the sulfonyl group, and the trimethoxyphenyl group. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the oxazole ring might contribute to its stability and rigidity, while the sulfonyl group might make it more polar and reactive .

Future Directions

The study of oxazole derivatives is a very active area of research, given their wide range of biological activities. Future research could potentially involve exploring the biological activity of this specific compound, or modifying its structure to enhance its properties .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O6S/c1-23(2)20-19(30(24,25)14-8-6-13(21)7-9-14)22-18(29-20)12-10-15(26-3)17(28-5)16(11-12)27-4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZINRMOBBDTHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine
Reactant of Route 2
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-amine

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